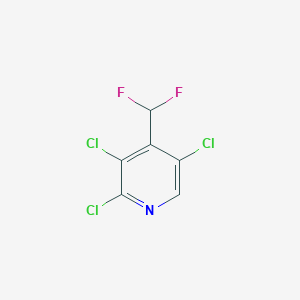
2,3,5-Trichloro-4-(difluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichloro-4-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Cl3F2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to the pyridine ring, making it a highly halogenated pyridine derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the chlorination of 4-(difluoromethyl)pyridine using chlorine gas in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,3,5-Trichloro-4-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridines where the chlorine atoms are replaced by the nucleophiles.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Less halogenated pyridine derivatives are formed.
科学研究应用
2,3,5-Trichloro-4-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features may impart unique biological activities.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2,3,5-Trichloro-4-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity to these targets through halogen bonding interactions. The exact pathways involved can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-(difluoromethyl)pyridine: This compound has two chlorine atoms and two fluorine atoms on the pyridine ring, making it less halogenated than 2,3,5-Trichloro-4-(difluoromethyl)pyridine.
3,5-Difluoro-4-(trifluoromethyl)pyridine: This compound contains fluorine atoms and a trifluoromethyl group, but lacks chlorine atoms.
3-(Difluoromethyl)pyridine: This compound has only two fluorine atoms and no chlorine atoms.
Uniqueness
This compound is unique due to its specific pattern of halogenation. The presence of three chlorine atoms and two fluorine atoms on the pyridine ring imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H2Cl3F2N |
|---|---|
分子量 |
232.4 g/mol |
IUPAC 名称 |
2,3,5-trichloro-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H2Cl3F2N/c7-2-1-12-5(9)4(8)3(2)6(10)11/h1,6H |
InChI 键 |
RTWGJWNVSOKOBI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


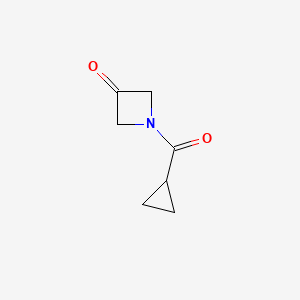

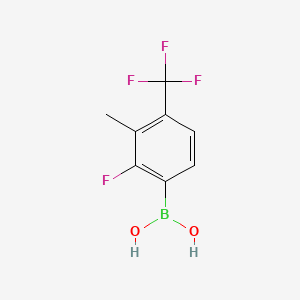
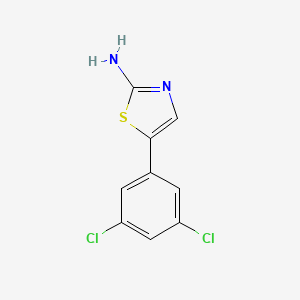
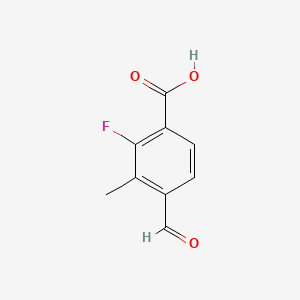
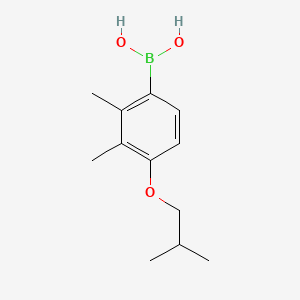
![2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)
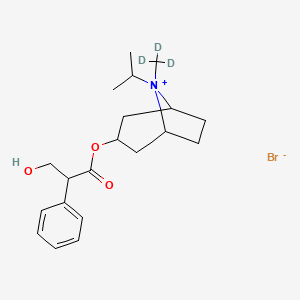
![4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023090.png)

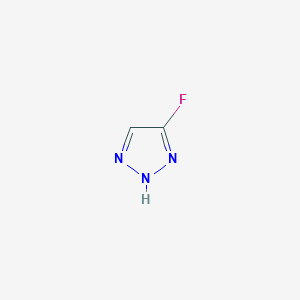

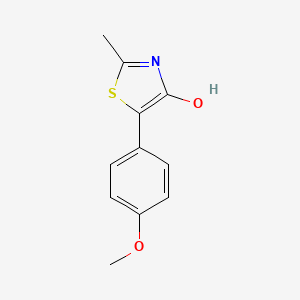
![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)
